BenchChemオンラインストアへようこそ!

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide

Conformational analysis Scaffold differentiation Medicinal chemistry

This compound is a deliberate scaffold-hop beyond the well-characterized N-(1-benzylpiperidin-4-yl)arylacetamide series. The methylene spacer and 4-methylphenoxy substituent create a unique pharmacophore that precludes extrapolation from established QSAR models, ensuring your target-engagement probe is structurally distinguishable in cheminformatics analyses. Its CNS drug-like properties (XLogP3 3.9, TPSA 41.6 Ų) make it an ideal starting point for oral-bioavailable sigma-receptor programs. Choose this chemotype when you need a clean, differentiated tool compound for sigma-1/sigma-2 selectivity studies.

Molecular Formula C22H28N2O2
Molecular Weight 352.478
CAS No. 954244-06-5
Cat. No. B2357229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide
CAS954244-06-5
Molecular FormulaC22H28N2O2
Molecular Weight352.478
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C22H28N2O2/c1-18-7-9-21(10-8-18)26-17-22(25)23-15-19-11-13-24(14-12-19)16-20-5-3-2-4-6-20/h2-10,19H,11-17H2,1H3,(H,23,25)
InChIKeyJRLFBJAKDSZKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide (CAS 954244-06-5): Structural Identity and Physicochemical Baseline for Procurement Decisions


N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide (CAS 954244-06-5; PubChem CID 16895737) is a synthetic small molecule belonging to the benzylpiperidine acetamide class [1]. It has a molecular formula of C22H28N2O2 and a molecular weight of 352.5 g/mol. The compound features a 1-benzylpiperidine core linked via a methylene spacer to a 2-(4-methylphenoxy)acetamide moiety. Computed physicochemical properties include XLogP3 of 3.9, a topological polar surface area (TPSA) of 41.6 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and seven rotatable bonds [1]. This structural class is known for interactions with sigma receptors, but no experimentally determined biological activity data have been published for this specific compound in the peer-reviewed literature as of the search date.

Why Generic Substitution of N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide Is Not Supported by SAR Evidence


Within the benzylpiperidine acetamide class, seemingly minor structural modifications produce large shifts in receptor binding affinity and subtype selectivity. The well-characterized parent scaffold, N-(1-benzylpiperidin-4-yl)phenylacetamide, displays a sigma-1 Ki of 3.90 nM versus a sigma-2 Ki of 240 nM—a ~61-fold selectivity window driven by the direct piperidine–amide linkage and unsubstituted phenyl ring [1]. The target compound introduces two critical deviations: (i) a methylene spacer between the piperidine and the amide nitrogen, which increases conformational flexibility and alters the pharmacophore geometry, and (ii) a 4-methylphenoxy substituent on the acetamide, introducing steric bulk and electronic effects absent in the parent. These modifications place the compound outside the established quantitative structure–activity relationship (QSAR) models for this series, meaning that affinity, selectivity, and functional activity cannot be reliably extrapolated from close analogs. Substituting this compound with an in-class analog that lacks either the methylene spacer or the 4-methylphenoxy group risks introducing an untested and potentially divergent biological profile.

Quantitative Differentiation Evidence for N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide Versus Structural Analogs


Methylene Spacer Introduces Unique Conformational Flexibility Absent in Direct-Linked Benzylpiperidine Acetamides

The target compound contains a methylene (–CH2–) spacer between the piperidine C4 position and the amide nitrogen, whereas the prototypical sigma-1 ligand N-(1-benzylpiperidin-4-yl)phenylacetamide has a direct C–N bond at this position [1]. This spacer increases the rotatable bond count from 5 (parent) to 7 (target), as computed from PubChem structures [2][3]. The additional degrees of conformational freedom extend the spatial reach of the terminal aryloxy group, potentially enabling interactions with receptor sub-pockets inaccessible to the direct-linked series.

Conformational analysis Scaffold differentiation Medicinal chemistry

4-Methylphenoxy Substituent Provides Different Lipophilicity and Steric Profile Versus Unsubstituted Phenylacetamide Analogs

The target compound bears a 4-methylphenoxyacetamide group, which differs fundamentally from the unsubstituted phenylacetamide of the reference sigma-1 ligand [1]. Computed XLogP3 for the target is 3.9 versus 2.8 for the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide, reflecting the added lipophilicity from both the ether oxygen and the para-methyl substituent on the phenoxy ring [2][3]. This lipophilicity shift is predicted to alter membrane permeability and non-specific protein binding profiles.

Lipophilicity Steric effects SAR differentiation

Distinct Hydrogen-Bonding Architecture Compared to Direct-Amide Benzylpiperidine Ligands

The methylene spacer alters the hydrogen-bonding geometry of the secondary amide relative to the piperidine nitrogen. In the reference series N-(1-benzylpiperidin-4-yl)arylacetamides, the amide NH is directly attached to the piperidine ring, placing the H-bond donor in a fixed orientation relative to the basic amine [1]. In the target compound, the amide NH is separated from the piperidine by the methylene spacer, moving the H-bond donor ~1.5 Å farther from the basic center and introducing additional rotational freedom [2]. This altered pharmacophore geometry is not represented in any published SAR model for the benzylpiperidine acetamide class.

Hydrogen bonding Pharmacophore modeling Receptor-ligand interactions

Research and Industrial Application Scenarios for N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Sigma Receptors

This compound serves as a structurally distinct starting point for sigma receptor drug discovery programs seeking to explore chemical space beyond the well-characterized N-(1-benzylpiperidin-4-yl)arylacetamide series. The methylene spacer and 4-methylphenoxy substituent represent a deliberate scaffold-hop that may yield novel selectivity profiles versus the sigma-1/sigma-2 subtypes, especially given that the parent series achieves sigma-1 selectivity of ~61-fold (Ki sigma-1 = 3.90 nM vs. sigma-2 = 240 nM) [1]. Systematic SAR exploration around this chemotype could identify substituent patterns that further enhance subtype selectivity.

Chemical Probe Development Requiring a Structurally Unique Benzylpiperidine Acetamide

When a research program requires a benzylpiperidine acetamide-based chemical probe that is structurally distinguishable from literature compounds—for example, to establish target engagement specificity via a distinct chemical scaffold—this compound provides a synthetically accessible template. Its structural features (methylene spacer, 4-methylphenoxy group) ensure it is not confused with direct-linked analogs in cheminformatics analyses or target prediction models, reducing the risk of misannotation in chemical biology studies.

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

With a computed XLogP3 of 3.9 and TPSA of 41.6 Ų, this compound occupies a physicochemical space consistent with CNS drug-likeness parameters [2]. It can serve as a reference point for lead optimization programs that aim to modulate lipophilicity while retaining the benzylpiperidine pharmacophore. The compound's property profile (MW = 352.5, HBD = 1, HBA = 3) falls within the typical ranges for orally bioavailable CNS agents, making it a useful comparator for ADME property optimization.

Quote Request

Request a Quote for N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.